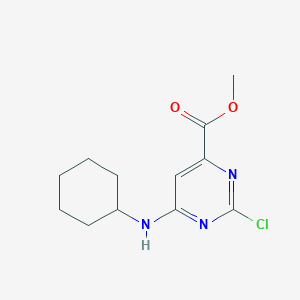
Methyl 2-chloro-6-(cyclohexylamino)pyrimidine-4-carboxylate
Cat. No. B8490201
M. Wt: 269.73 g/mol
InChI Key: FNGNZHCGMTYLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09150519B2
Procedure details


A mixture of methyl 2-chloro-6-(cyclohexylamino)pyrimidine-4-carboxylate (Intermediate 1, 9.20 g; 34.1 mmol), triethylamine (14.3 mL; 102 mmol) and palladium on charcoal (750 mg) in EtOH (1 L) was stirred at RT under an atmosphere of hydrogen for 16 hours. The reaction mixture was filtered through celite and the solvent was evaporated in vacuo to give a mixture of methyl 6-(cyclohexylamino)pyrimidine-4-carboxylate and ethyl 6-(cyclohexylamino)pyrimidine-4-carboxylate. This crude was dissolved in a mixture of THF/EtOH/H2O (3/2/1, 1 L) and treated with an aqueous lithium hydroxide solution (1N, 102 mmol). After 1 hour, the organic solvents were evaporated in vacuo and water was added. The aqueous layer was washed with DCM (200 mL), then acidified to pH 4 by addition of an HCl solution (1N). The aqueous layer was evaporated to reduce the volume by 30-50%. A white solid appeared and was filtered to afford the title compound as a white solid.
Quantity
9.2 g
Type
reactant
Reaction Step One





Name
methyl 6-(cyclohexylamino)pyrimidine-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
ethyl 6-(cyclohexylamino)pyrimidine-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
THF EtOH H2O
Quantity
1 L
Type
solvent
Reaction Step Four

Name
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([C:8]([O:10]C)=[O:9])[CH:5]=[C:4]([NH:12][CH:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[N:3]=1.C(N(CC)CC)C.C1(NC2N=CN=C(C(OC)=O)C=2)CCCCC1.C1(NC2N=CN=C(C(OCC)=O)C=2)CCCCC1.[OH-].[Li+]>[Pd].CCO.C1COCC1.CCO.O>[CH:13]1([NH:12][C:4]2[N:3]=[CH:2][N:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=2)[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]1 |f:4.5,8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=CC(=N1)C(=O)OC)NC1CCCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=CC(=N1)C(=O)OC)NC1CCCCC1
|
|
Name
|
|
|
Quantity
|
14.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
750 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Step Two
|
Name
|
methyl 6-(cyclohexylamino)pyrimidine-4-carboxylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)NC1=CC(=NC=N1)C(=O)OC
|
|
Name
|
ethyl 6-(cyclohexylamino)pyrimidine-4-carboxylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)NC1=CC(=NC=N1)C(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
102 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Li+]
|
Step Four
|
Name
|
THF EtOH H2O
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1.CCO.O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at RT under an atmosphere of hydrogen for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered through celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic solvents were evaporated in vacuo and water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
WASH
|
Type
|
WASH
|
|
Details
|
The aqueous layer was washed with DCM (200 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
acidified to pH 4 by addition of an HCl solution (1N)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was evaporated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
